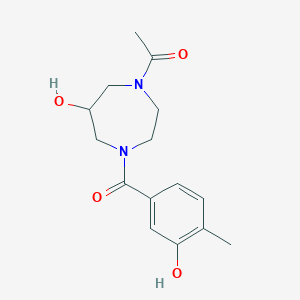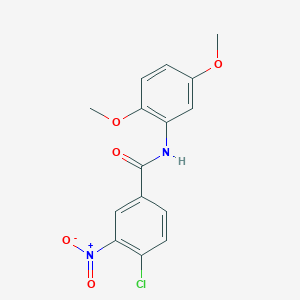![molecular formula C16H18N2O3S B5502043 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide" is a compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves the reaction of amino compounds with various organic reagents. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide using different organic reagents (Amr et al., 2010). Another example involves the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids (Shipilovskikh et al., 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with various substituents influencing their properties. For instance, the structure of a new azo-Schiff base related to thiophene was determined using techniques like X-ray diffraction, confirming its planar geometric structure (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, such as intramolecular cyclization and reactions with different reagents, leading to the formation of diverse compounds with unique properties. For example, Schiff bases related to thiophene derivatives have been synthesized through reactions with different reagents (Spoorthy et al., 2021).
Physical Properties Analysis
The physical properties of thiophene derivatives vary based on their molecular structure. These properties can be explored through spectroscopic methods and elemental analysis. For instance, the physical properties of novel benzodifuranyl derivatives, a class similar to thiophene, were characterized using IR, NMR, and MS data (Abu‐Hashem et al., 2020).
Chemical Properties Analysis
Thiophene derivatives exhibit a range of chemical properties, such as antimicrobial activity and potential in medicinal chemistry. The chemical properties are often assessed through bioassays and docking studies. For example, various thiophene derivatives were evaluated for their antimicrobial activity and molecular docking studies (Talupur et al., 2021).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using derivatives similar to 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has led to the development of various heterocyclic compounds with significant biological activities. For instance, compounds have been synthesized from reactions with dimethyl aminofumarate or diethyl ethoxymethylenemalonate, resulting in carboxy-4H-pyrimido[2,1-b]-benzazol-4-ones. These compounds were explored for their potential antiallergic properties, demonstrating activity comparable to disodium cromoglycate in certain assays (Wade, Toso, Matson, & Stelzer, 1983).
Pharmacological Activities
The exploration of pharmacological activities is a significant area of research for compounds derived from or related to 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. For instance, derivatives synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil have shown notable COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of synthesized derivatives. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has been reported, along with their antimicrobial activity and docking studies, suggesting potential applications in addressing bacterial and fungal infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anti-Tumor Activities
The development of novel compounds with anti-tumor activities represents another crucial application. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showing significant effects against mouse tumor model cancer cell lines and two human cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYXKWVCNBGSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)